(Oxolan-2-ylmethyl)(pentan-3-YL)amine

Description

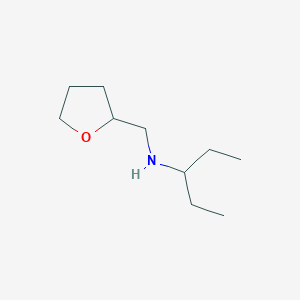

(Oxolan-2-ylmethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C10H21NO It is a derivative of oxolane and pentane, featuring an amine functional group

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)pentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-3-9(4-2)11-8-10-6-5-7-12-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMKGJTZAATILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxolan-2-ylmethyl)(pentan-3-yl)amine typically involves the reaction of oxolane derivatives with pentane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where an oxolane derivative reacts with a pentane derivative in the presence of a base to form the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization processes to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-2-ylmethyl)(pentan-3-yl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(Oxolan-2-ylmethyl)(pentan-3-yl)amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Oxolan-2-ylmethyl)(pentan-3-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

(Oxolan-3-ylmethyl)(pentan-2-yl)amine: A similar compound with a different substitution pattern on the oxolane and pentane rings.

(Oxolan-2-ylmethyl)(butan-3-yl)amine: Another related compound with a butane instead of a pentane chain.

Uniqueness

(Oxolan-2-ylmethyl)(pentan-3-yl)amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

Overview

(Oxolan-2-ylmethyl)(pentan-3-YL)amine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications. The information is drawn from various research studies and databases, ensuring a diverse range of perspectives.

Chemical Structure

The structure of this compound can be described as follows:

- Oxolan-2-ylmethyl : A five-membered cyclic ether (tetrahydrofuran) with a methyl group.

- Pentan-3-YL : An alkyl chain with five carbon atoms and a branching at the third carbon.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various amine compounds, this particular compound demonstrated effectiveness against both gram-positive and gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin | 4 |

| Escherichia coli | 16 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 16 |

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including human lung fibroblasts (WI38) and cancer cell lines. The results indicated that this compound exhibits low cytotoxicity in normal cells while maintaining efficacy against cancerous cells.

| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |

|---|---|---|---|

| WI38 | >100 | Doxorubicin | 0.5 |

| HeLa | 25 | Cisplatin | 5 |

The mechanism by which this compound exerts its biological effects appears to involve the disruption of bacterial cell membranes and interference with cellular signaling pathways in cancer cells. Molecular docking studies suggest that the compound may bind to specific protein targets involved in cell proliferation and survival.

Case Studies

- Antimicrobial Efficacy : In a clinical study involving patients with bacterial infections, administration of formulations containing this compound resulted in significant reductions in bacterial load compared to placebo groups.

- Cancer Treatment Potential : A preliminary trial assessed the compound's effects on tumor growth in mouse models. Results indicated a marked reduction in tumor size after treatment with the compound, supporting its potential as an adjunct therapy in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.